5-Cyclopropoxy-4-isopropylpyridine-3-sulfonamide
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Overview
Description
5-Cyclopropoxy-4-isopropylpyridine-3-sulfonamide is an organosulfur compound with the molecular formula C11H16N2O3S and a molecular weight of 256.32 g/mol . This compound is part of the sulfonamide family, known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-4-isopropylpyridine-3-sulfonamide typically involves the reaction of a pyridine derivative with a sulfonamide group. One common method is the oxidative coupling of thiols and amines, which has emerged as a highly useful method for synthesizing structurally diverse sulfonamides . This method involves the use of low-cost commodity chemicals and does not require additional pre-functionalization and de-functionalization steps, making it an efficient and environmentally friendly process .
Industrial Production Methods
In industrial settings, the production of sulfonamides often involves the reaction between primary or secondary amines and sulfonyl chloride in the presence of organic or inorganic bases . This method is effective, but the nucleophilicity of amines may vary depending on the groups attached to them. Primary amines are highly reactive, whereas secondary amines show very low to almost nil reactivity .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-4-isopropylpyridine-3-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The conditions for these reactions can vary, but they often involve specific temperatures, pressures, and solvents to optimize the reaction yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfonic acids, while reduction reactions may yield amines. Substitution reactions can result in a variety of products depending on the nucleophile or electrophile used .
Scientific Research Applications
5-Cyclopropoxy-4-isopropylpyridine-3-sulfonamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-4-isopropylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication, thereby exerting antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: A broad class of compounds with similar structures and biological activities.
Sulfonimidates: Organosulfur compounds with a tetrahedral sulfur center, used as building blocks for other sulfur(VI) derivatives.
Sulfoximines: Compounds with a sulfur-nitrogen bond, known for their medicinal chemistry properties.
Uniqueness
5-Cyclopropoxy-4-isopropylpyridine-3-sulfonamide is unique due to its specific structure, which includes a cyclopropoxy group and an isopropyl group attached to the pyridine ring. This unique structure may confer specific biological activities and chemical reactivity that differentiate it from other sulfonamides and related compounds .
Properties
Molecular Formula |
C11H16N2O3S |
---|---|
Molecular Weight |
256.32 g/mol |
IUPAC Name |
5-cyclopropyloxy-4-propan-2-ylpyridine-3-sulfonamide |
InChI |
InChI=1S/C11H16N2O3S/c1-7(2)11-9(16-8-3-4-8)5-13-6-10(11)17(12,14)15/h5-8H,3-4H2,1-2H3,(H2,12,14,15) |
InChI Key |
ZMKNWRGKECZCGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=NC=C1OC2CC2)S(=O)(=O)N |
Origin of Product |
United States |
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